Adenosine 5'-(trihydrogen diphosphate), trilithium salt
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Overview
Description
Adenosine 5'-(trihydrogen diphosphate), trilithium salt is a useful research compound. Its molecular formula is C10H15Li2N5O10P2 and its molecular weight is 441.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Platelet Aggregation and Diabetes
Research has demonstrated the role of adenosine diphosphate (ADP) in platelet aggregation, particularly in the context of diabetes. A study on patients with noninsulin-dependent diabetes mellitus found significant hyperaggregation of platelets at diagnosis, which improved after metabolic control of blood glucose levels was achieved. This suggests a link between ADP and glucose levels in influencing platelet behavior, highlighting a potential research application of ADP in understanding and managing diabetes-related complications (S. Mandal et al., 1993).
Purine Metabolism in Immunodeficiency
Another area of application involves the study of purine metabolism, particularly in conditions like adenosine deaminase deficiency, which is associated with severe combined immunodeficiency. Research has shown abnormal levels of adenine nucleotides in erythrocytes of affected individuals, underscoring the role of adenosine and its derivatives in immune function and the potential of targeting these pathways in therapeutic interventions (G. C. Mills et al., 1976).
Lung Cancer and Platelet Hydrolysis
In the context of cancer, studies have explored how lung cancer impacts the hydrolysis of nucleotides and nucleosides in platelets, affecting thromboregulation and immune responses. This research suggests a potential application in understanding cancer's influence on adenosine metabolism and exploring targeted therapies to mitigate these effects (D. Zanini et al., 2012).
Biochemical Analysis
Biochemical Properties
Adenosine 5’-(trihydrogen diphosphate), trilithium salt is involved in several biochemical reactions, primarily as a substrate for enzymes that catalyze phosphorylation and dephosphorylation processes. It interacts with enzymes such as adenylate kinase, which catalyzes the conversion of adenosine diphosphate to adenosine triphosphate (ATP) and adenosine monophosphate (AMP). Additionally, adenosine 5’-(trihydrogen diphosphate), trilithium salt interacts with various kinases and phosphatases, playing a role in the regulation of cellular energy homeostasis .
Cellular Effects
Adenosine 5’-(trihydrogen diphosphate), trilithium salt influences several cellular processes, including cell signaling, gene expression, and metabolism. It acts as a signaling molecule in purinergic signaling pathways, where it binds to purinergic receptors on the cell surface, triggering downstream signaling cascades. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of metabolism, adenosine 5’-(trihydrogen diphosphate), trilithium salt is involved in the synthesis and breakdown of nucleotides, impacting cellular energy levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of adenosine 5’-(trihydrogen diphosphate), trilithium salt involves its binding to specific enzymes and receptors. It acts as a substrate for adenylate kinase, facilitating the transfer of phosphate groups between nucleotides. Additionally, it binds to purinergic receptors, activating G-protein coupled signaling pathways that regulate various cellular functions. This compound can also inhibit or activate certain enzymes, depending on the cellular context, thereby influencing metabolic and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenosine 5’-(trihydrogen diphosphate), trilithium salt can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to adenosine 5’-(trihydrogen diphosphate), trilithium salt can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of adenosine 5’-(trihydrogen diphosphate), trilithium salt vary with different dosages in animal models. At low doses, it can enhance cellular energy levels and improve metabolic function. At high doses, it may cause toxic effects, including cellular stress and apoptosis. Studies have shown that there is a threshold dose beyond which the adverse effects of adenosine 5’-(trihydrogen diphosphate), trilithium salt become significant, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Adenosine 5’-(trihydrogen diphosphate), trilithium salt is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It serves as a precursor for the synthesis of adenosine triphosphate, a critical energy carrier in cells. This compound also interacts with enzymes such as adenylate kinase and nucleoside diphosphate kinase, which play roles in maintaining the balance of nucleotide pools within the cell .
Transport and Distribution
Within cells, adenosine 5’-(trihydrogen diphosphate), trilithium salt is transported and distributed by specific transporters and binding proteins. It can be taken up by cells through nucleoside transporters and distributed to various cellular compartments, including the cytoplasm and mitochondria. The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and other cellular components .
Subcellular Localization
Adenosine 5’-(trihydrogen diphosphate), trilithium salt is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by its subcellular localization, as it can interact with different enzymes and regulatory proteins in these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it exerts its effects on cellular metabolism and signaling .
Properties
CAS No. |
31008-64-7 |
---|---|
Molecular Formula |
C10H15Li2N5O10P2 |
Molecular Weight |
441.1 g/mol |
IUPAC Name |
trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
BRAOTDPNXHGVJI-IDIVVRGQSA-N |
Isomeric SMILES |
[Li].[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N |
Canonical SMILES |
[Li].[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
31008-64-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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